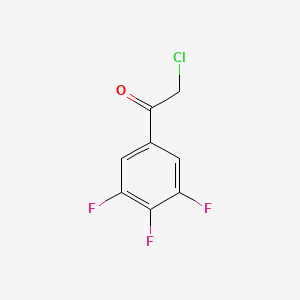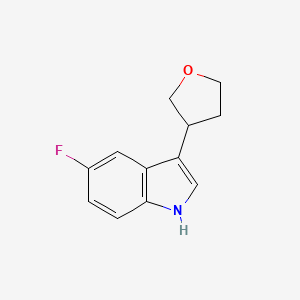
5-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole is a synthetic compound that belongs to the class of indole derivatives. It has been widely used in scientific research for its unique properties and potential applications in various fields.
Scientific Research Applications
Process Development and Synthesis
5-Fluoro-3-[3-[4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole dihydrochloride, a compound structurally related to 5-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole, was developed for its potential antidepressant properties. The synthesis involved optimizing a Fischer indole synthesis and other steps for large-scale preparation without chromatography (Anderson et al., 1997).
Radiopharmaceutical Development
A simplified one-step method for the synthesis of [(18) F]T807, a radiopharmaceutical for imaging paired helical filaments of tau, showcases the relevance of fluorine-18 labeled compounds in clinical applications. This study highlights the broad applicability of such methodologies in clinical production (Shoup et al., 2013).
Molecular Dynamics and Theoretical Studies
Tegafur, a derivative related to 5-Fluoro-1-(tetrahydrofuran-2-yl) pyrimidine-2,4 (1H,3H)-dione, has been analyzed for its geometries and vibrational dynamics using density functional theory. This research provides insights into the molecular electrostatic potential surfaces and other properties, contributing to a better understanding of its selectivity and activity as a prodrug over 5-fluoro-uracil (Prasad et al., 2010).
Fluorine's Role in Organic Synthesis
The incorporation of fluorine into hetero- and carbocycles demonstrates the significant impact of fluorine on organic synthesis, particularly in the disfavored 5-endo-trig cyclizations of 1,1-difluoro-1-alkenes. This research underlines the critical role of vinylic fluorines in these cyclizations (Ichikawa et al., 2002).
Mechanism of Action
Target of Action
Similar compounds have been found to act as agonists for gpbar1 .
Mode of Action
Related compounds have been suggested to work as anticoagulants through various mechanisms of action .
Pharmacokinetics
Molecular dynamics simulations can provide insights into these properties .
Result of Action
Related compounds have been found to exhibit potent fxa-inhibiting effect and anticoagulant effect .
properties
IUPAC Name |
5-fluoro-3-(oxolan-3-yl)-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO/c13-9-1-2-12-10(5-9)11(6-14-12)8-3-4-15-7-8/h1-2,5-6,8,14H,3-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQACPEPZMKGXBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=CNC3=C2C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-3-(tetrahydrofuran-3-yl)-1H-indole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-(3-Bicyclo[4.1.0]heptanyl)propan-1-amine](/img/structure/B2973739.png)
![N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2973740.png)

![N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]adamantane-1-carboxamide](/img/structure/B2973742.png)
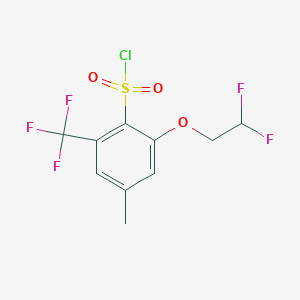
![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide](/img/structure/B2973744.png)
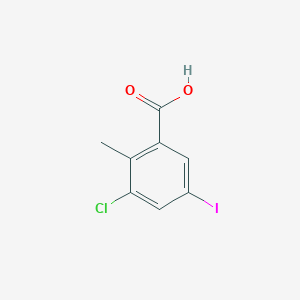
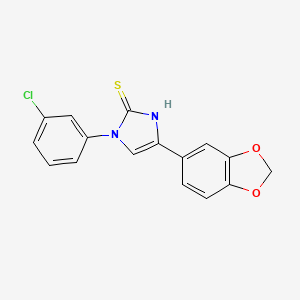
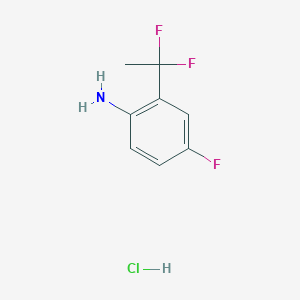
![N'-[2-{[(dimethylamino)methylene]amino}-6-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyliminoformamide](/img/structure/B2973753.png)

![1-ethyl-4-(4-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2973759.png)

